molecular formula C13H13F3N2O2S2 B2364219 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034253-52-4

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2364219
CAS No.: 2034253-52-4
M. Wt: 350.37
InChI Key: FPCRQMHMPHMNRC-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by the introduction of the trifluoromethyl group and the sulfonamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The exact molecular pathways and targets would depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCRQMHMPHMNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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